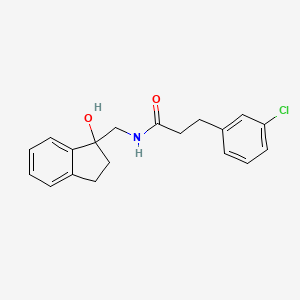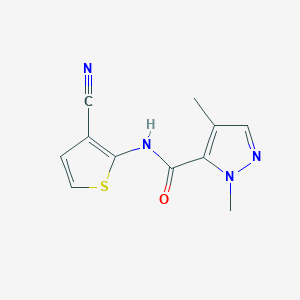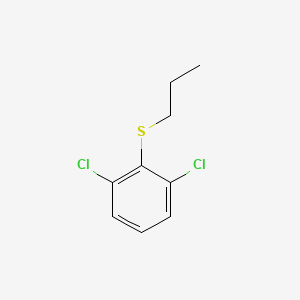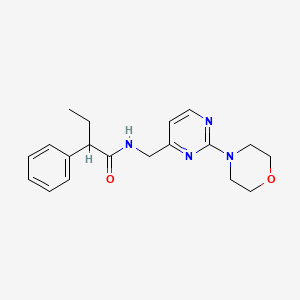
N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Discovery and Optimization of PI3Kβ Inhibitors
Research into PI3Kβ inhibitors for the treatment of PTEN-deficient cancers has led to the discovery and optimization of compounds with a morpholine moiety, similar to the structure of interest. The development of these inhibitors is supported by molecular biology findings linking PI3Kβ to cell growth and proliferation in PTEN-deficient conditions. The synthesis of these compounds, including their pharmacokinetic properties and in vivo activity, underscores the potential of morpholine derivatives in cancer therapy (Certal et al., 2014).
Antimicrobial Activity of Morpholine Derivatives
The search for new antimicrobial substances has included the study of morpholine-containing derivatives. These compounds have shown promising antibacterial and antifungal effects, particularly against gram-positive strains. The identification of morpholine derivatives with significant antimicrobial activity highlights their potential as leads for developing new antimicrobial drugs (Yeromina et al., 2019).
Imaging Agents for Parkinson's Disease
The synthesis of morpholine-containing compounds as potential PET imaging agents for Parkinson's disease showcases another application of this chemical class. These compounds are evaluated for their ability to image LRRK2 enzyme activity, a target of interest in Parkinson's research. The development of such imaging agents could aid in the diagnosis and monitoring of Parkinson's disease progression (Wang et al., 2017).
Neuroprotective Agents
In the field of neurology, morpholine derivatives have been investigated for their neuroprotective effects. The development of compounds that can offer protection against neurological damage without causing significant side effects is crucial for treating various neurodegenerative conditions. This research avenue explores the potential therapeutic benefits of morpholine-based compounds in neuroprotection (Harrison et al., 2001).
QSAR Analysis for Antioxidant Activity
QSAR analysis of morpholine derivatives has been conducted to predict their antioxidant activities. By analyzing the structure-activity relationships, researchers aim to design new compounds with enhanced antioxidant properties, which are valuable in combating oxidative stress-related diseases (Drapak et al., 2019).
Eigenschaften
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-17(15-6-4-3-5-7-15)18(24)21-14-16-8-9-20-19(22-16)23-10-12-25-13-11-23/h3-9,17H,2,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBKMLWKAVGYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine](/img/structure/B2805021.png)
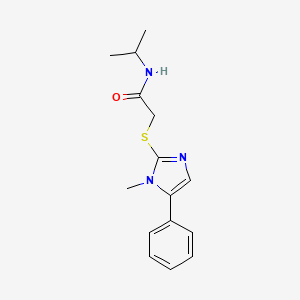
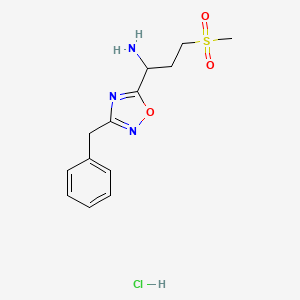
![N''-(4-methoxyphenyl)-N-[(1-tosylpyrrolidin-2-yl)methyl]oxamide](/img/structure/B2805027.png)

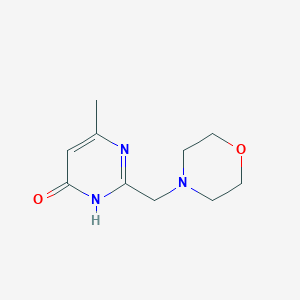
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2805030.png)
![1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2805032.png)
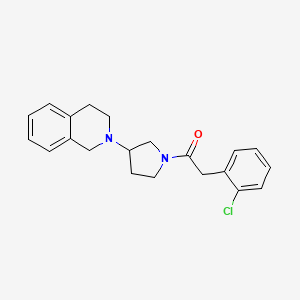
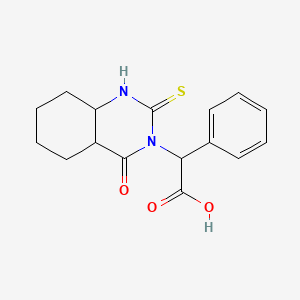
![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)
